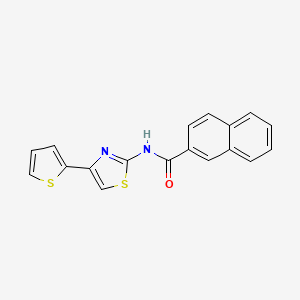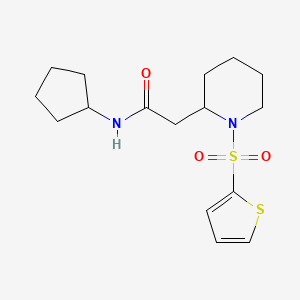
N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide” is a complex organic compound. It contains a cyclopentyl group, a piperidine ring, a thiophene ring, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the cyclopentyl group, and the attachment of the thiophene ring. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The piperidine ring and the cyclopentyl group would add a degree of three-dimensionality to the molecule, while the thiophene ring and the acetamide group would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in nucleophilic acyl substitution reactions .Aplicaciones Científicas De Investigación
Antihistaminic Activity
- Study 1: Research on N-heterocyclic 4-piperidinamines, which share structural similarities with the compound , has revealed their potential as antihistamines. The synthesis and evaluation of these compounds for in vitro and in vivo antihistaminic activity were explored, demonstrating significant potential in this area (Janssens et al., 1985).
Anticancer Potential
- Study 2: In a study investigating sulfonamide-derived isatins, researchers found that certain compounds demonstrated significant anticancer effects against hepatic cancer cell lines. These compounds, which include elements structurally related to the specified acetamide, showed cytotoxicity and potential as therapeutic agents in hepatocellular carcinoma management (Eldeeb et al., 2022).
Enzyme Inhibitory Activity
- Study 3: A series of N-substituted-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their enzyme inhibitory activities. These compounds, which are structurally related to the compound , showed promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating potential therapeutic applications (Khalid et al., 2014).
Antitumor Activity in Novel Derivatives
- Study 4: Research on novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including those with sulfone moieties similar to the specified compound, has shown potential antitumor activity. This suggests a possible application in cancer treatment (Albratty et al., 2017).
Antimalarial Agents
- Study 5: N4,N4-Disubstituted derivatives of 2-acetylpyridine thiosemicarbazones, which include structures similar to the acetamide , have been identified as potent antimalarial agents. This research highlights the compound's potential use in treating malaria (Klayman et al., 1979).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-cyclopentyl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c19-15(17-13-6-1-2-7-13)12-14-8-3-4-10-18(14)23(20,21)16-9-5-11-22-16/h5,9,11,13-14H,1-4,6-8,10,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWKNDBUICMQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
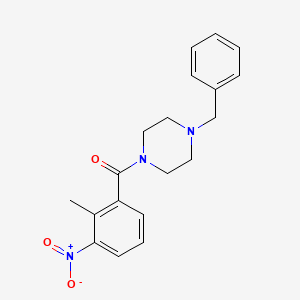
![N-(2,5-dimethylphenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2609301.png)
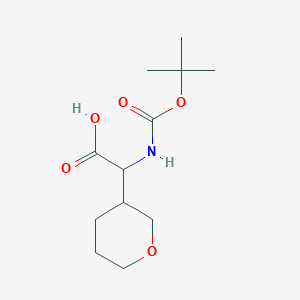
![N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide](/img/structure/B2609304.png)
![3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2609305.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylpropanamide](/img/structure/B2609306.png)

![(4-fluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2609308.png)
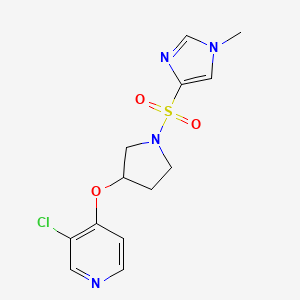
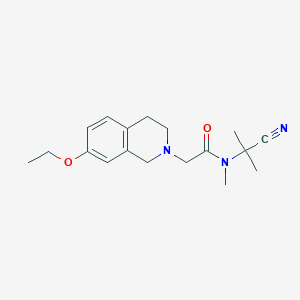
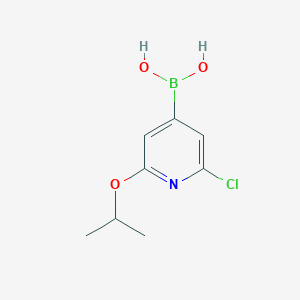
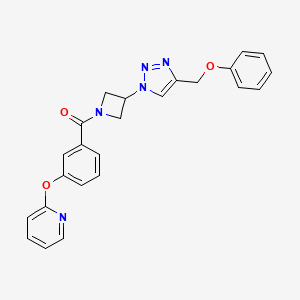
![N-(3,4-dimethylphenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2609322.png)
